6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorine atom and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amino group of the 2-aminopyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, thiourea, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives.
Scientific Research Applications
6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Comparison: Compared to these similar compounds, 6-Chloro-N~2~-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure and the presence of both chlorine and pyridin-2-yl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
91991-65-0 |
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Molecular Formula |
C8H7ClN6 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-2-N-pyridin-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H7ClN6/c9-6-13-7(10)15-8(14-6)12-5-3-1-2-4-11-5/h1-4H,(H3,10,11,12,13,14,15) |
InChI Key |
PKVGKEWJIIYBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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